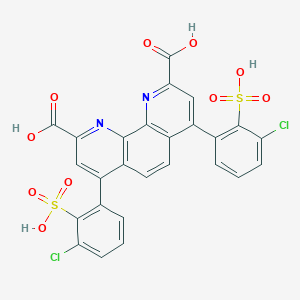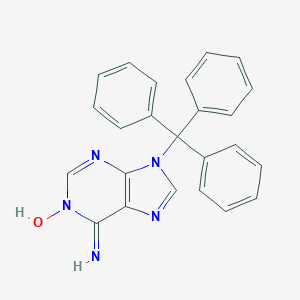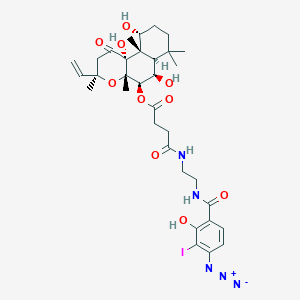
Iasa-forskolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iasa-forskolin is a natural compound that is extracted from the roots of the Indian coleus plant (Coleus forskohlii). It has been used in traditional medicine for centuries to treat various ailments, including asthma, high blood pressure, and heart disease. In recent years, Iasa-forskolin has gained attention for its potential therapeutic applications in the field of biomedical research.
Mechanism Of Action
Iasa-forskolin works by activating an enzyme called adenylate cyclase, which is responsible for the production of cyclic adenosine monophosphate (cAMP) in cells. cAMP is a critical messenger molecule that plays a key role in a variety of cellular processes, including metabolism, gene expression, and cell growth and differentiation.
Biochemical And Physiological Effects
The activation of adenylate cyclase by Iasa-forskolin leads to an increase in cAMP levels, which in turn can have a variety of biochemical and physiological effects. These effects include increased insulin secretion, increased lipolysis (breakdown of fats), and increased vasodilation (widening of blood vessels).
Advantages And Limitations For Lab Experiments
One of the main advantages of using Iasa-forskolin in laboratory experiments is that it is a natural compound that is relatively safe and non-toxic. It also has a well-documented mechanism of action, which makes it a useful tool for studying cellular processes and signaling pathways. However, one limitation of using Iasa-forskolin is that its effects can be dose-dependent and may vary depending on the specific cell type or tissue being studied.
Future Directions
There are numerous potential future directions for research on Iasa-forskolin. Some of the most promising areas of investigation include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes. Other areas of interest include its potential use in the field of regenerative medicine, as well as its potential as a tool for studying cellular signaling pathways and gene expression. Overall, the future looks bright for Iasa-forskolin as a powerful tool for biomedical research.
Synthesis Methods
Iasa-forskolin can be synthesized through a process of extraction from the roots of the Indian coleus plant. The plant is first harvested and dried, and then the roots are ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and the Iasa-forskolin is extracted through a process of filtration and purification.
Scientific Research Applications
Iasa-forskolin has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of areas. Some of the most promising areas of research include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes.
properties
CAS RN |
121878-20-4 |
|---|---|
Product Name |
Iasa-forskolin |
Molecular Formula |
C33H44IN5O10 |
Molecular Weight |
797.6 g/mol |
IUPAC Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |
InChI Key |
UTCUSMOTNRCVGL-JFHNSAMMSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
synonyms |
3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



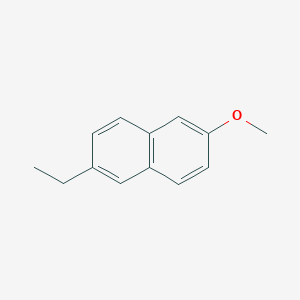
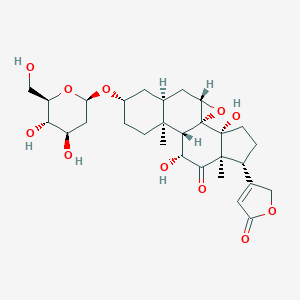
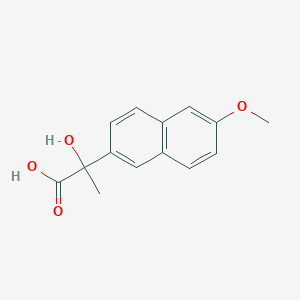
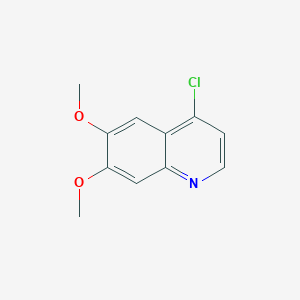
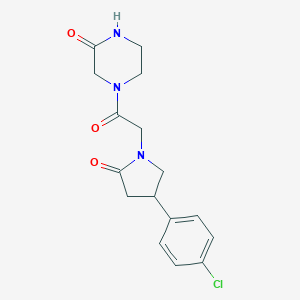
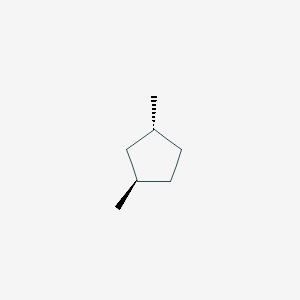
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
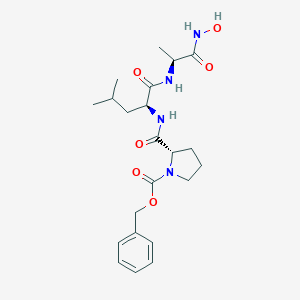
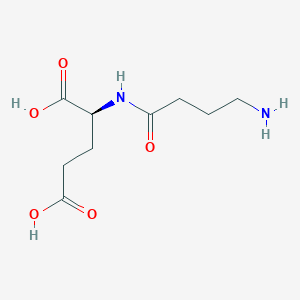
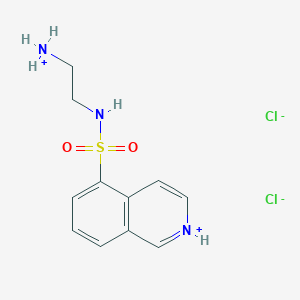
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
